(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
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Description
(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Hydrogenation in Pharmacophore Preparation
- Application : It was used in asymmetric hydrogenation of enamine ester for synthesizing a beta-amino acid pharmacophore (Kubryk & Hansen, 2006).
Enantioselective Synthesis in Neuroactive Compounds
- Application : This compound played a role in the enantioselective synthesis of neuroexcitant analogues, demonstrating its importance in neuroscience research (Pajouhesh et al., 2000).
Synthesis of Unsaturated β-Amino Acid Derivatives
- Application : It was involved in the synthesis of unsaturated β-amino acid derivatives, showcasing its utility in the creation of novel amino acids (Davies et al., 1997).
N-tert-Butoxycarbonylation in Amine Protection
- Application : This compound was essential in the N-tert-butoxycarbonylation of amines, a significant process in protecting amine groups during synthesis (Heydari et al., 2007).
Collagen Cross-Linking
- Application : Its derivatives were used in the efficient synthesis of key intermediates for collagen cross-linking, indicating its potential in biomedical applications (Adamczyk et al., 1999).
Intermediate in Biotin Synthesis
- Application : It served as a key intermediate in the synthesis of the natural product Biotin, highlighting its importance in vitamin-related research (Qin et al., 2014).
Solid-Phase Peptide Synthesis
- Application : This compound was used in the synthesis of handles for solid-phase peptide synthesis, underlining its utility in peptide research (Gaehde & Matsueda, 2009).
Properties
IUPAC Name |
(3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHQBNUMNOJEPZ-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.